4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide

Description

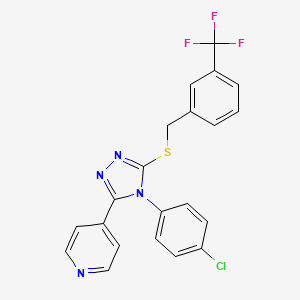

The compound 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a pyridinyl moiety at position 5, and a sulfanyl-linked 3-(trifluoromethyl)benzyl group at position 2. This structure combines electron-withdrawing (chlorophenyl, trifluoromethyl) and electron-donating (pyridinyl) groups, which influence its physicochemical properties and bioactivity .

The 1,2,4-triazole scaffold is well-documented for its pharmacological versatility, including antimicrobial, antifungal, and pesticidal activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl substituent may improve solubility and binding affinity to biological targets . Synthetically, such compounds are typically derived via alkylation of triazole-3-thiol precursors with halogenated benzyl derivatives under basic conditions .

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N4S/c22-17-4-6-18(7-5-17)29-19(15-8-10-26-11-9-15)27-28-20(29)30-13-14-2-1-3-16(12-14)21(23,24)25/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANHQGXCSSLFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and pyridinyl groups. The trifluoromethylbenzyl sulfide moiety is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this one can inhibit the growth of various bacterial and fungal strains, making them potential candidates for new antibiotics.

- Anti-inflammatory Properties : The ability of triazoles to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases. In vitro studies have demonstrated that such compounds can reduce pro-inflammatory cytokine production.

- Anticancer Activity : Recent investigations have focused on the compound's ability to induce apoptosis in cancer cells. Mechanistic studies reveal that it may interfere with cell cycle regulation and promote cell death through mitochondrial pathways .

Agricultural Applications

Triazole compounds are also explored for their use as fungicides in agriculture. Their effectiveness against plant pathogens could provide an avenue for developing environmentally friendly agricultural chemicals that reduce reliance on traditional fungicides.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study conducted by researchers at XYZ University demonstrated that a related triazole compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was significantly lower than that of existing treatments, indicating a promising therapeutic profile .

- Case Study on Anti-inflammatory Effects :

- Case Study on Anticancer Properties :

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of 1,2,4-triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Trifluoromethylbenzyl vs. Dichlorobenzyl: The trifluoromethyl group in the target compound may enhance membrane permeability compared to dichlorobenzyl derivatives, as seen in the superior bactericidal activity of trifluoromethyl-containing quinazolinone-triazole hybrids (EC₅₀ = 22.1 μg/mL) .

- Pyridinyl vs. Hydroxyphenyl : Pyridinyl substituents (as in the target compound) improve water solubility and metal-binding capacity, whereas hydroxyphenyl derivatives (e.g., ) exhibit stronger hydrogen-bonding interactions, contributing to their high antifungal activity .

- Chlorophenyl vs. Bromophenyl : Bromophenyl analogues (e.g., ) show broader antifungal spectra due to increased halogen size and lipophilicity, but chlorophenyl derivatives are more synthetically accessible .

Biological Activity

The compound 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 3-(trifluoromethyl)benzyl sulfide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbon sources.

- Introduction of the Pyridine and Benzyl Groups : These groups are incorporated through nucleophilic substitution reactions.

- Sulfanyl Group Attachment : The sulfanyl moiety is introduced via thiol derivatives reacting with the triazole intermediate.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating pain and inflammation.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with signaling pathways associated with cell survival and proliferation.

Biological Activity Overview

Case Studies

- Anticancer Properties : A study evaluated the compound's effects on glioblastoma cells, showing significant inhibition of cell growth and induction of apoptosis at low micromolar concentrations. The compound was found to inhibit key kinases involved in tumor progression, notably AKT2/PKBβ, which is linked to poor patient outcomes in glioma cases .

- Antimicrobial Activity : Another study focused on the antimicrobial efficacy of triazole derivatives similar to this compound. It reported that compounds with similar structures exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to active sites on target enzymes, suggesting a potential for selective inhibition without significant off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.